molecular formula C9H11NO B122007 alpha-Cyclopropyl-3-pyridinemethanol CAS No. 155047-86-2

alpha-Cyclopropyl-3-pyridinemethanol

Cat. No. B122007
M. Wt: 149.19 g/mol
InChI Key: SXBLTZRJXSRDQD-UHFFFAOYSA-N
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Patent
US05464847

Procedure details

Dissolve 3.35 g of cyclopropyl(3-pyridyl)methanol, the compound obtained in the preceding step, in 75 ml of dioxane and add 13.66 g of manganese dioxide. After 4 hours of stirring under reflux, filter the reaction medium while hot through Celite. The organic solution yields, after evaporating under vacuum, a residue which is purified by chromatography on a silica column, using a mixture of cyclohexane and ethyl acetate (1:1 V/V) as eluent, to obtain cyclopropyl 3-pyridyl ketone.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
13.66 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[OH:5])[CH2:3][CH2:2]1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:4]([CH:1]2[CH2:2][CH2:3]2)=[O:5])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
C1(CC1)C(O)C=1C=NC=CC1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
13.66 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
After 4 hours of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filter the reaction medium while hot through Celite
CUSTOM
Type
CUSTOM
Details
The organic solution yields
CUSTOM
Type
CUSTOM
Details
after evaporating under vacuum
CUSTOM
Type
CUSTOM
Details
a residue which is purified by chromatography on a silica column
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane and ethyl acetate (1:1 V/V) as eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.